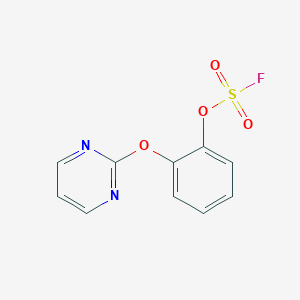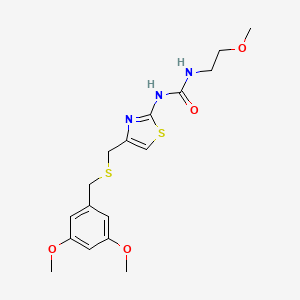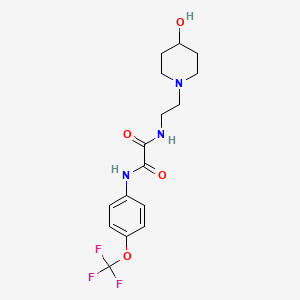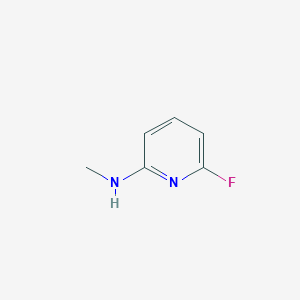
Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate is a chemical compound that is part of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms. This compound, in particular, has a bromine atom and two methyl groups attached to the pyrazole ring, as well as a carboxylate group.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in various studies. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which is a precursor to formyl-isoxazole derivatives, has been described . Similarly, the synthesis of coordination polymers from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, has been reported . These studies provide insights into the methods that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse. For example, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate shows significant interplanar angles and intramolecular interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic space group and specific geometric parameters9 10. These findings suggest that the molecular structure of this compound would also exhibit unique geometric characteristics.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary depending on the substituents and reaction conditions. For instance, the complex formation of copper(II) with various substituted pyrazoles has been studied, showing that the reaction course is anion-dependent and influenced by steric factors . Additionally, the synthesis of pyrazolidine derivatives through intermolecular [3+2] cycloaddition has been demonstrated . These studies indicate that this compound could potentially participate in various chemical reactions, including complex formation and cycloaddition.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the thermal and luminescence properties of coordination polymers constructed from pyrazole-based ligands have been investigated . The thermal decomposition of copper(II) complexes with substituted pyrazoles has also been studied, revealing low stability intermediates . These findings suggest that this compound would have specific physical and chemical properties that could be explored for various applications.
科学的研究の応用
Synthesis and Cytotoxicity Studies
Researchers have synthesized novel compounds through solvent and copper ion-induced synthesis, exploring their structural attributes and cytotoxic effects on various tumor cell lines. Notably, some compounds demonstrated weak growth inhibition on HepG2 cell lines without showing cytotoxicity to human normal liver cell line HL-7702, indicating selectivity towards tumor cells (Q. Huang et al., 2017).
Electrosynthesis of Derivatives
The electrosynthesis of 4-bromosubstituted pyrazole and its derivatives has been explored, demonstrating that donor substituents in the pyrazole ring enhance the bromination process. This method provides a high yield of 4-bromosubstituted derivatives, showcasing its efficiency and applicability in synthesizing diverse pyrazole-based compounds (B. V. Lyalin et al., 2010).
Structural and Spectral Investigations
A study focused on the structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insights into its physical and chemical properties through a combination of experimental and theoretical approaches. These investigations are crucial for understanding the compound's potential applications in various scientific domains (S. Viveka et al., 2016).
作用機序
将来の方向性
The future directions for research on “Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate” could include further studies on its synthesis, chemical reactivity, and potential biological activity. Pyrazole compounds are of interest in various fields including medicinal chemistry, drug discovery, and agrochemistry .
特性
IUPAC Name |
methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRXXJQKVWLNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1946812-86-7 |
Source


|
| Record name | methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)






![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)
